2,5-Diethoxythiophenol
Overview
Description
2,5-Diethoxythiophenol, also known as 2,5-diethoxybenzenethiol, is an organic compound with the molecular formula C₁₀H₁₄O₂S. It is a derivative of thiophenol, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by ethoxy groups. This compound is known for its distinctive thiol group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diethoxythiophenol can be synthesized through the alkylation of 2,5-dihydroxythiophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:
2,5-Dihydroxythiophenol+2Ethyl Bromide→this compound+2Hydrobromic Acid
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophenol.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
2,5-Diethoxythiophenol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,5-diethoxythiophenol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in its interactions with enzymes, proteins, and other biomolecules. The ethoxy groups also influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
2,5-Dimethoxythiophenol: Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Dihydroxythiophenol: Lacks the ethoxy groups, having hydroxyl groups instead.
Thiophenol: The parent compound without any substituents on the benzene ring.
Uniqueness: 2,5-Diethoxythiophenol is unique due to the presence of ethoxy groups, which enhance its solubility in organic solvents and influence its reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2,5-diethoxybenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-3-11-8-5-6-9(12-4-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWFBZRMQIAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371130 | |
Record name | 2,5-Diethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29236-93-9 | |
Record name | 2,5-Diethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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